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Compound of Interest

Compound Name: 2-Chlorobenzyl bromide

Cat. No.: B146252

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chlorobenzyl bromide, a key intermediate in various organic syntheses. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure

IUPAC Name: 1-(Bromomethyl)-2-chlorobenzene Molecular Formula: C7HeBrCl Molecular
Weight: 205.48 g/mol CAS Number: 611-17-6

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-chlorobenzyl bromide.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR (Proton NMR) Data

Solvent: CDCls, Reference: TMS (0.00 ppm)
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
) Aromatic Protons (Ar-
~7.45-7.20 Multiplet 4H
H)
_ Methylene Protons (-
~4.65 Singlet 2H

CHzBr)

Note: The aromatic region will exhibit a complex multiplet pattern due to the ortho, meta, and
para protons on the substituted ring. The exact chemical shifts and coupling constants can be
determined through spectral simulation.

e 13C NMR (Carbon NMR) Data

Solvent: CDCIz

Chemical Shift (8) (ppm) Assighment
~135-127 Aromatic Carbons (Ar-C)
~32 Methylene Carbon (-CH2Br)

Note: Six distinct signals are expected in the aromatic region, with the carbon attached to the
chlorine and the carbon attached to the bromomethyl group having characteristic chemical
shifts influenced by the respective substituents.

2.2. Infrared (IR) Spectroscopy

Wavenumber (cm~—?) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 1600 - 1450 Medium Aromatic C=C Ring Stretch
~1210 Strong C-Br Stretch

C-CI Stretch / Out-of-plane C-

~ 750 Strong
H Bend
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2.3. Mass Spectrometry (MS)

lonization Method: Electron lonization (El)

mlz Relative Intensity (%) Proposed Fragment lon
[M]* (Molecular lon, showing
204, 206, 208 ~9.2 (for 206) _ .
isotopic pattern for Br and CI)
125, 127 100 (for 125) [C7H6CI]* (Loss of Br)
89 ~13.0 [C7Hs]* (Loss of Br and HCI)

Note: The presence of bromine (isotopes 7°Br and 8Br in ~1:1 ratio) and chlorine (isotopes 3>Cl

and 3’Cl in ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion and

bromine/chlorine-containing fragments.[1][2][3][4]

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for a liquid

sample such as 2-chlorobenzyl bromide.

3.1. NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-chlorobenzyl bromide in 0.6-
0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS) as

an internal standard.

o Data Acquisition:

o

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

o H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical

parameters include a spectral width of 16 ppm, an acquisition time of 3-4 seconds, a

relaxation delay of 1-2 seconds, and 16-32 scans.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical

parameters include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, a
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relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or
more) to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the spectra to the
TMS signal at 0.00 ppm. For *H NMR, integrate the signals to determine the relative proton
counts and measure the coupling constants (in Hz).

3.2. IR Spectroscopy

e Sample Preparation: As 2-chlorobenzyl bromide is a liquid, it can be analyzed neat. Place
a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NacCl)
salt plates to create a thin film.

o Data Acquisition:
o Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
o Background Spectrum: Record a background spectrum of the clean, empty salt plates.

o Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and
acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio. The data is usually collected over a range of 4000 to 400 cm~1.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final transmittance or absorbance spectrum.
Identify and label the significant absorption peaks.

3.3. Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
The sample is vaporized in the ion source.

 lonization: Use Electron lonization (El) as the ionization method. In the ion source, the
vaporized sample molecules are bombarded with a beam of high-energy electrons (typically
70 eV), causing them to ionize and fragment.
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o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 2-chlorobenzyl bromide.
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 2-
Chlorobenzyl Bromide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b146252#2-chlorobenzyl-bromide-spectroscopic-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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